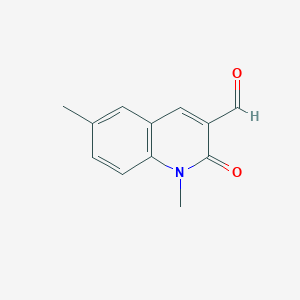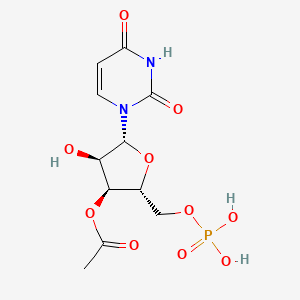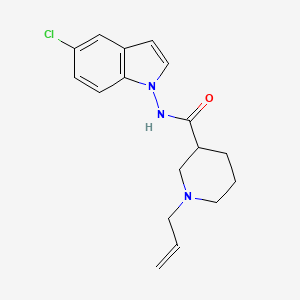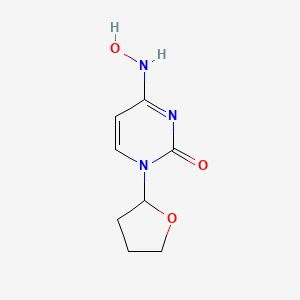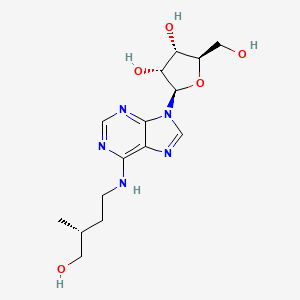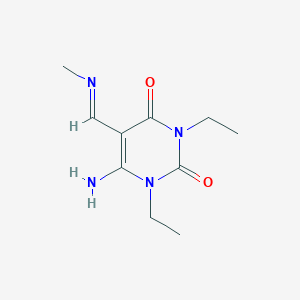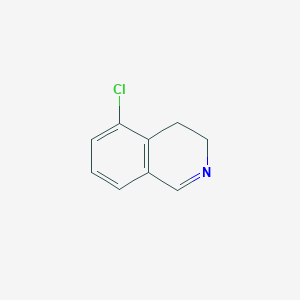
5-Bromo-6-methyl-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-N-phenylpyrimidin-4-amine typically involves the bromination of 6-methylpyrimidin-4-amine followed by the introduction of a phenyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The phenylation step can be achieved using phenylboronic acid in a Suzuki coupling reaction with a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of 5-amino-6-methyl-N-phenylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-methylpyrimidin-4-amine: Lacks the phenyl group, making it less hydrophobic.
6-Methyl-N-phenylpyrimidin-4-amine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-N-phenylpyrimidin-4-amine: Lacks the methyl group, influencing its steric properties.
Uniqueness
5-Bromo-6-methyl-N-phenylpyrimidin-4-amine is unique due to the presence of both the bromine and phenyl groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the phenyl group increases its hydrophobicity and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61766-78-7 |
|---|---|
Formule moléculaire |
C11H10BrN3 |
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
5-bromo-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10BrN3/c1-8-10(12)11(14-7-13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |
Clé InChI |
XVBQPJSPMNJORW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


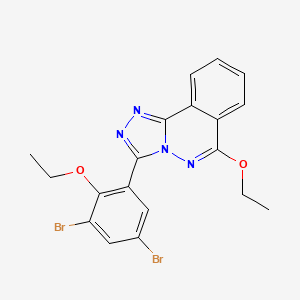
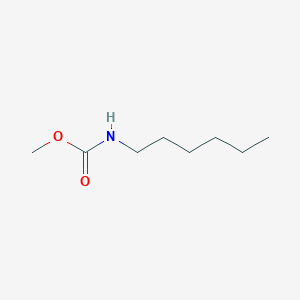
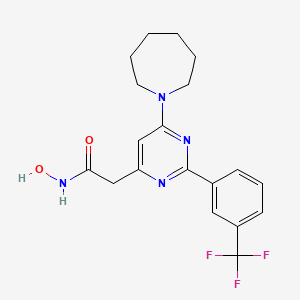
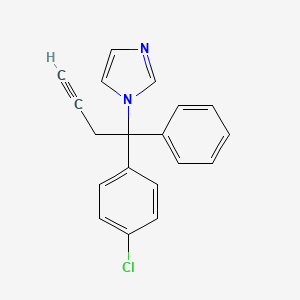
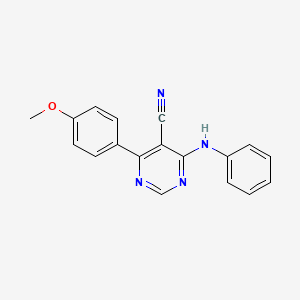
![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
